molecular formula C11H16N2O3S B1481478 1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one CAS No. 2098020-12-1

1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B1481478
CAS No.: 2098020-12-1
M. Wt: 256.32 g/mol
InChI Key: YWSUCYWYMFECMK-UHFFFAOYSA-N
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Description

1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Biological Activity

1-(1,3-Dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one (CAS No. 2098020-12-1) is a novel compound with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound features a complex heterocyclic structure characterized by a cyclopenta[d]pyrimidine core with thioxo and hydroxy substituents. The molecular formula is C11H16N2O3SC_{11}H_{16}N_{2}O_{3}S, and the molecular weight is 256.32 g/mol. The SMILES representation for this compound is CC(CO)(CO)n1c2c(c(=S)[nH]c1=O)CCC2 .

Biological Activity Overview

Research into the biological activity of this compound has highlighted several promising areas:

1. Antimicrobial Activity

Studies have indicated that compounds with similar structural motifs possess notable antimicrobial properties. For instance, derivatives containing thiadiazole or pyrimidine rings have demonstrated efficacy against various bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacteria TestedZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli25
Compound CBacillus subtilis18

2. Anti-inflammatory and Analgesic Effects

The compound's structural characteristics are reminiscent of known COX inhibitors, which are crucial in managing inflammation and pain. Preliminary screening suggests that it may exhibit similar analgesic and anti-inflammatory properties as observed in related compounds .

Table 2: Inhibitory Activity on COX Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound D4.150.04299
Compound E6.100.07087

3. Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

A recent study focused on the synthesis and biological evaluation of related pyrimidine derivatives revealed significant anticancer activity against several cancer cell lines. The study utilized a series of in vitro assays to assess cell viability and apoptosis induction .

Case Study Summary:

  • Objective: Evaluate anticancer activity.
  • Methodology: MTT assay for cell viability.
  • Results: Notable cytotoxic effects were observed at concentrations as low as 10 µM.

Properties

IUPAC Name

1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-11(5-14,6-15)13-8-4-2-3-7(8)9(17)12-10(13)16/h14-15H,2-6H2,1H3,(H,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSUCYWYMFECMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)N1C2=C(CCC2)C(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 2
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 3
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 4
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 5
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
Reactant of Route 6
1-(1,3-dihydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one

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